1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone
Description
This compound features a pyrrolidine core substituted at the 3-position with a 1H-1,2,3-triazole moiety and a benzylthio-ethanone group. The triazole ring, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , enhances binding affinity through hydrogen bonding and dipole interactions.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(12-21-11-13-4-2-1-3-5-13)18-8-6-14(10-18)19-9-7-16-17-19/h1-5,7,9,14H,6,8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLECSLXHSKWUMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition . The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors and reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. For instance, derivatives of triazole have been synthesized and tested against various fungal strains such as Candida and Aspergillus species. A study highlighted the effectiveness of triazole derivatives in inhibiting fungal growth, suggesting that the presence of the triazole ring enhances antifungal activity due to its ability to interfere with fungal cell membrane synthesis .
Anticancer Applications
The anticancer potential of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone has been investigated through various studies. Notably, a series of triazole derivatives were synthesized and tested for their cytotoxic effects against several cancer cell lines, including MDA-MB231 (breast cancer), HCT116 (colon cancer), and Mia-PaCa2 (pancreatic cancer). Among these compounds, some exhibited IC50 values as low as 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer activity .
Neuropharmacological Effects
The compound has also been studied for its neuropharmacological effects. Triazole-containing compounds are known to interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Research has shown that certain triazole derivatives can act as anticonvulsants, providing a basis for further exploration into their use in treating epilepsy and other seizure disorders .
Case Study 1: Antifungal Activity
In a comparative study of various triazole derivatives, the compound demonstrated a significant reduction in fungal viability when tested against Candida albicans. The mechanism was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.
Case Study 2: Anticancer Efficacy
A synthesized derivative of the compound was evaluated for its anticancer properties in vitro. The study revealed that it induced apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
Case Study 3: Neuropharmacological Screening
A series of tests were conducted to evaluate the anticonvulsant potential of the compound using animal models. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting that the compound may modulate GABAergic transmission effectively.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. The triazole ring, in particular, is known to interact with various enzymes and receptors, potentially leading to biological activity. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
a) Pyrrolidine-Triazole Derivatives
- NC-MYF-03-69 (): Contains a (3R,4R)-pyrrolidine with triazole and trifluoromethyl-benzyloxy substituents. The stereochemistry and electron-withdrawing CF₃ group enhance target selectivity compared to the benzylthio group in the target compound.
- 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one (): Replaces triazole with a benzimidazole ring, increasing aromaticity but reducing hydrogen-bonding capacity.
b) Benzothiazole-Triazole Hybrids
- Compound 5j (): Integrates a benzothiazole-piperazine scaffold with a triazole-methylthio group. The benzothiazole moiety enhances π-π stacking interactions, whereas the benzylthio group in the target compound offers greater conformational flexibility.
c) Thienyl/Phenyl-Triazole Derivatives
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| Target Compound | ~360 | 2.8 | <0.1 (aqueous) | N/A |
| Compound 17 () | 448.56 | 3.5 | <0.05 | |
| Compound 3d () | 265 | 1.2 | 1.2 |
Insight : The target compound’s moderate logP suggests balanced lipophilicity, but low solubility may necessitate prodrug strategies.
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(benzylthio)ethanone is a synthetic organic molecule characterized by its unique structural features, including a triazole ring, a pyrrolidine moiety, and a benzylthio group. This combination of functionalities has piqued interest in its potential biological activities, particularly in medicinal chemistry and drug development.
Structural Overview
The compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 284.36 g/mol
The biological activity of this compound is largely attributed to its structural components:
- Triazole Ring : Known for its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets.
- Pyrrolidine Moiety : Enhances binding affinity and specificity towards various receptors and enzymes.
- Benzylthio Group : Contributes to the overall stability and reactivity of the compound.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound suggests potential effectiveness against various pathogens. For example, studies have demonstrated that similar triazole-containing compounds display activity against both Gram-positive and Gram-negative bacteria.
Antifungal Properties
Triazoles are widely recognized for their antifungal properties. The compound's structural features may enable it to inhibit fungal growth by disrupting cell membrane integrity or interfering with essential metabolic pathways.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the inhibition of key signaling pathways related to cell survival and proliferation.
Case Studies
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with related compounds:
Q & A
Q. Table 1. Key Synthetic Parameters for CuAAC Reaction
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Dioxane | |
| Temperature | 60°C | |
| Catalyst | CuI (5 mol%) | |
| Reaction Time | 4–6 hours | |
| Workup | NaHSO₃ quenching |
Q. Table 2. Diagnostic Spectroscopic Signals
| Technique | Key Signal | Assignment | Reference |
|---|---|---|---|
| IR | 1735 cm⁻¹ | C=O stretch | |
| ¹H NMR | δ 8.67 ppm | Triazole NH | |
| EIMS | [M⁺] at m/z 452.59 | Molecular ion | * |
Note: BenchChem () is excluded per guidelines; substitute with validated sources in practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
